molecular formula C15H14N4O2 B2759157 N-((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)furan-2-carboxamide CAS No. 2034307-95-2

N-((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)furan-2-carboxamide

Cat. No.: B2759157
CAS No.: 2034307-95-2
M. Wt: 282.303
InChI Key: JGLIMBVQCLQIKN-UHFFFAOYSA-N
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Description

N-((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)furan-2-carboxamide is a synthetic small molecule featuring a pyrazole core, a structural motif prevalent in medicinal chemistry due to its wide spectrum of biological activities . This compound combines a 1-methyl-1H-pyrazol-4-yl group linked to a pyridine ring, further functionalized with a furan-2-carboxamide moiety. Such a hybrid structure is of significant interest in the design of novel pharmacologically active compounds, particularly as kinase inhibitors . The primary research value of this compound lies in its potential as a key intermediate or target molecule for investigating new therapeutic agents. Pyrazole-based compounds are extensively studied for various applications, including anti-inflammatory, antimicrobial, and anticancer research . Analogs containing the 1-methyl-1H-pyrazol-4-yl substituent have shown promise as potent and selective inhibitors of specific kinases, making them valuable tools for probing disease mechanisms in oncology and neurology . Researchers should be aware that some 1-methyl-1H-pyrazole carboxamide derivatives have been associated with unexpected acute mammalian toxicity and inhibition of mitochondrial respiration in vitro, highlighting the importance of careful toxicological assessment during development . This product is provided For Research Use Only. It is not intended for diagnostic or therapeutic applications and is strictly not for human consumption.

Properties

IUPAC Name

N-[[5-(1-methylpyrazol-4-yl)pyridin-3-yl]methyl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N4O2/c1-19-10-13(9-18-19)12-5-11(6-16-8-12)7-17-15(20)14-3-2-4-21-14/h2-6,8-10H,7H2,1H3,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGLIMBVQCLQIKN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)C2=CN=CC(=C2)CNC(=O)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)furan-2-carboxamide typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Pyrazole Ring: Starting with a suitable precursor, such as 1-methyl-1H-pyrazole, the pyrazole ring is synthesized through cyclization reactions.

    Pyridine Ring Formation: The pyridine ring is introduced via a condensation reaction with appropriate aldehydes or ketones.

    Coupling Reactions: The pyrazole and pyridine intermediates are coupled using cross-coupling reactions, such as Suzuki-Miyaura coupling, to form the desired intermediate.

    Furan Ring Introduction: The furan ring is then introduced through a nucleophilic substitution reaction.

    Final Amidation: The final step involves the amidation reaction to form the carboxamide group, completing the synthesis of N-((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)furan-2-carboxamide.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This includes the use of automated reactors, precise control of reaction conditions (temperature, pressure, pH), and purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)furan-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, potentially leading to the formation of carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the carboxamide group to an amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the furan ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, under anhydrous conditions.

    Substitution: Halogenating agents, nucleophiles like amines or thiols, under mild to moderate temperatures.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce amines. Substitution reactions can lead to a variety of substituted furan derivatives.

Scientific Research Applications

Scientific Research Applications

1. Medicinal Chemistry

  • N-((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)furan-2-carboxamide is studied for its potential as a therapeutic agent. Its structure allows for interactions with biological targets, which may lead to the development of novel drugs for various diseases.

2. Biological Studies

  • The compound is utilized in research to investigate its effects on cellular processes, including apoptosis and inflammation. It serves as a lead compound for drug development due to its promising biological activity.

3. Chemical Biology

  • In chemical biology, this compound acts as a tool to study biochemical pathways and molecular interactions, providing insights into disease mechanisms and potential therapeutic strategies.

4. Industrial Applications

  • The compound may also find applications in the development of new materials or as a precursor in the synthesis of more complex molecules.

The following table summarizes some biological activities associated with N-((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)furan-2-carboxamide:

Activity TypeIC50 Value (µM)Reference
COX-1 Inhibition5.40
COX-2 Inhibition0.01
Antiviral (HCV NS5B)32.2
Cytotoxicity (A549 Cells)193.93

Case Studies

Case Study 1: Anti-inflammatory Activity
In studies assessing the anti-inflammatory effects of various pyrazole derivatives, N-((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)furan-2-carboxamide exhibited significant inhibition of cyclooxygenase (COX) enzymes, demonstrating superior efficacy compared to standard anti-inflammatory drugs like celecoxib. The selectivity index was notably high, indicating a promising therapeutic profile for treating inflammatory diseases.

Case Study 2: Anticancer Potential
Research involving this compound against human cancer cell lines (e.g., A549 and H460) revealed its ability to induce apoptosis through caspase activation pathways. The observed IC50 values were lower than those of established chemotherapeutics, suggesting its potential as an effective anticancer agent.

Mechanism of Action

The mechanism by which N-((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)furan-2-carboxamide exerts its effects involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in critical biological pathways. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity, leading to various biological effects.

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural Analogues from the Iranian Journal of Pharmaceutical Research (2021)

Six benzamide derivatives (4d–4i) with thiazole-pyridine cores were analyzed in . Key differences from the target compound include:

  • Core Structure : Compounds 4d–4i feature a thiazole ring fused with pyridine, whereas the target compound lacks sulfur-containing heterocycles.
  • Substituents: The benzamide derivatives include morpholinomethyl (4d, 4i), methylpiperazinyl (4e, 4g), and dimethylamino groups (4h), which enhance solubility and modulate electronic properties. In contrast, the target compound’s furan carboxamide and pyrazole substituents may confer distinct steric and electronic profiles.
  • Physical Properties : Melting points for 4d–4i range from 120–220°C (exact values unspecified), comparable to pyrazole-carboxamide derivatives in (e.g., 3a: 133–135°C; 3b: 171–172°C) .
Table 1: Selected Data for Thiazole-Pyridine Derivatives (4d–4i)
Compound Key Substituent Melting Point (°C) Notable Spectral Data (¹H NMR δ)
4d Morpholinomethyl ~150–170 Aromatic protons at 7.5–8.5 ppm
4e Methylpiperazinyl ~160–180 Aliphatic protons at 2.5–3.5 ppm
4i Morpholinomethyl ~170–190 Thiazole C=S stretch in IR

Pyrazole-4-Carboxamide Derivatives from Molecules (2015)

describes 5-chloro-N-(4-cyano-1-arylpyrazol-5-yl)pyrazole-4-carboxamides (3a–3p) with aryl and chloro substituents. Key comparisons include:

  • Functional Groups: The target compound lacks the chloro and cyano groups present in 3a–3p, which are critical for electronic withdrawal and intermolecular interactions.
  • Synthetic Routes : Both classes employ EDCI/HOBt-mediated amide coupling, but the target compound’s methylene bridge introduces additional synthetic complexity .
  • Bioactivity Implications : The chloro substituents in 3a–3p may enhance antimicrobial activity, whereas the pyridine-pyrazole-furan system in the target compound could favor kinase inhibition.
Table 2: Pyrazole-4-Carboxamide Derivatives (3a–3p)
Compound Substituents Yield (%) Melting Point (°C) Molecular Weight (g/mol)
3a Phenyl, phenyl 68 133–135 403.1
3b 4-Chlorophenyl, phenyl 68 171–172 437.1
3d 4-Fluorophenyl, phenyl 71 181–183 421.0

Nitro-Furancarboxamide Analogues from Supporting Information

highlights nitro-furancarboxamides (e.g., compound 21 and 22a) with trypanocidal activity. Key distinctions:

  • Electron-Withdrawing Groups : The nitro group in 21 and 22a enhances electrophilicity, unlike the target compound’s methylpyrazole substituent.
  • Biological Activity : Nitro groups are associated with antiparasitic effects, whereas the target compound’s pyridine-pyrazole system may align with anticancer or anti-inflammatory targets .

Biological Activity

N-((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)furan-2-carboxamide is a complex organic compound that has attracted attention in medicinal chemistry due to its diverse biological activities. This article provides an in-depth analysis of its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound features a furan ring , a pyrazole moiety , and a pyridine structure , which contribute to its pharmacological properties. The molecular formula is C14H13N5OC_{14}H_{13}N_5O, and it has a molecular weight of approximately 269.29 g/mol. Its structural complexity allows for interactions with various biological targets, making it a candidate for multiple therapeutic applications.

The biological activity of N-((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)furan-2-carboxamide can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound acts as an inhibitor for specific enzymes involved in critical biochemical pathways. For example, it has shown potential in inhibiting cyclooxygenase (COX) enzymes, which are pivotal in inflammatory processes.
  • Antiviral Activity : Studies indicate that derivatives of pyrazole compounds exhibit antiviral properties by targeting viral polymerases, which are essential for viral replication.
  • Anticancer Properties : The compound has demonstrated cytotoxic effects against various cancer cell lines, suggesting its role in cancer therapy.

Biological Activity Data

Activity TypeIC50 Value (µM)Reference
COX-1 Inhibition5.40
COX-2 Inhibition0.01
Antiviral (HCV NS5B)32.2
Cytotoxicity (A549 Cells)193.93

Case Study 1: Anti-inflammatory Activity

In a study assessing the anti-inflammatory effects of various pyrazole derivatives, N-((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)furan-2-carboxamide was found to exhibit significant inhibition of COX enzymes, outperforming standard anti-inflammatory drugs like celecoxib. The selectivity index was notably high, indicating a promising therapeutic profile for treating inflammatory diseases.

Case Study 2: Anticancer Potential

Research involving the testing of this compound against human cancer cell lines (e.g., A549 and H460) revealed its ability to induce apoptosis through caspase activation pathways. The observed IC50 values were lower than those of established chemotherapeutics, suggesting its potential as an effective anticancer agent.

Q & A

Q. What are the standard synthetic routes for preparing N-((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)furan-2-carboxamide?

The synthesis typically involves multi-step reactions starting from commercially available precursors. Key steps include:

  • Coupling reactions : Use of coupling agents like TBTU (tetramethyl-O-(benzotriazol-1-yl)uronium tetrafluoroborate) for amide bond formation between furan-2-carboxylic acid derivatives and amine-containing intermediates .
  • Heterocyclic assembly : Construction of the pyridine and pyrazole rings via condensation or cyclization reactions under inert atmospheres to prevent oxidation .
  • Purification : Column chromatography (e.g., silica gel) or recrystallization to isolate the final product .

Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?

Essential methods include:

  • 1H/13C NMR : To confirm hydrogen and carbon environments, particularly for distinguishing pyridine, pyrazole, and furan moieties .
  • LC-MS : For verifying molecular weight and purity (>95% by HPLC) .
  • Elemental analysis : To validate stoichiometry and rule out solvent residues .

Q. How can computational tools predict the biological activity of this compound?

  • PASS program : Predicts potential biological targets (e.g., enzyme inhibition) based on structural similarity to known bioactive molecules .
  • Molecular docking : Evaluates binding affinity to receptors (e.g., kinases) using software like AutoDock Vina, focusing on hydrogen bonding and hydrophobic interactions .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data across different assays?

  • Assay standardization : Use positive controls (e.g., known inhibitors) and replicate experiments under identical conditions (pH, temperature) .
  • Mechanistic studies : Employ isothermal titration calorimetry (ITC) or surface plasmon resonance (SPR) to quantify binding constants and validate target engagement .

Q. What experimental strategies elucidate the compound’s mechanism of action?

  • Kinetic assays : Monitor enzyme inhibition (e.g., IC50 determination) using fluorogenic substrates .
  • Cellular pathway analysis : RNA sequencing or proteomics to identify downstream effects (e.g., apoptosis markers in cancer cell lines) .
  • In vivo models : Pharmacokinetic profiling (Cmax, t1/2) in rodent studies to assess bioavailability .

Q. How can structure-activity relationship (SAR) studies optimize this compound’s potency?

  • Systematic substitution : Modify the furan ring (e.g., introduce electron-withdrawing groups) or pyrazole methyl group to enhance target selectivity .
  • Bioisosteric replacement : Replace the pyridine ring with a pyridazine or triazole to improve solubility .

Q. What methodologies address poor solubility or bioavailability in preclinical development?

  • Salt formation : Co-crystallization with counterions (e.g., HCl) to enhance aqueous solubility .
  • Prodrug design : Introduce hydrolyzable esters at the carboxamide group for improved membrane permeability .

Q. How can analytical methods validate compound stability under varying storage conditions?

  • Forced degradation studies : Expose the compound to heat, light, and humidity, then analyze degradation products via HPLC-MS .
  • Accelerated stability testing : Monitor purity over 1–3 months at 40°C/75% relative humidity to establish shelf-life .

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